3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde
Description
3,5-Dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde core substituted with two bromine atoms at the 3 and 5 positions and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group at the 4-position. This compound’s structure combines steric bulk from the cinnamyl substituent with electronic effects from the bromine atoms, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H12Br2O2 |
|---|---|
Molecular Weight |
396.07 g/mol |
IUPAC Name |
3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
InChI |
InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+ |
InChI Key |
UBAKEOVYIATBTI-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method includes the use of 3,5-dibromobenzaldehyde as a starting material, which is then subjected to a series of reactions to introduce the phenyl and propenyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for high yield and purity, often requiring precise control of temperature, reaction time, and the use of protective atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group play crucial roles in its reactivity and biological activity. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological or industrial relevance.
Substituent Variations and Structural Analogues
Physicochemical and Spectroscopic Comparisons
- NMR Shifts: The aldehyde proton in 3,5-dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde appears at δ 9.84 ppm (¹H NMR), slightly downfield compared to non-polar derivatives due to electron-withdrawing effects of the diethylamino group . In contrast, the cinnamyl-substituted target compound would exhibit aromatic protons influenced by conjugation with the vinyl group, though specific data are unavailable.
Melting Points and Stability :
Biological Activity
3,5-Dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a dibromobenzaldehyde moiety and a phenylpropene side chain, suggests diverse biological activities. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Br2O2, with a molecular weight of 396.07 g/mol. The compound features two bromine atoms substituting hydrogen on the benzene ring, along with an ether linkage to a phenylpropene group. This configuration is crucial for its chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL-60 (leukemia) | 15 | |
| Compound B | COLO-205 (colon) | 10 | |
| 3,5-Dibromo Compound | WM-115 (melanoma) | 12 |
These findings suggest that the incorporation of specific functional groups significantly enhances cytotoxicity against cancer cells.
The anticancer activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that certain derivatives induce cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.
- DNA Interaction : The compound has been shown to interact with DNA, which may contribute to its cytotoxic effects by inducing DNA damage or preventing replication.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism, further supporting their potential as therapeutic agents.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
Antioxidant Activity
Compounds with similar structures have been noted for their antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and may enhance the overall therapeutic profile of the compound.
Anti-inflammatory Effects
Research indicates that derivatives can also possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions.
Case Studies and Research Findings
- Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various chalcone derivatives against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their activity levels, with some compounds exhibiting IC50 values lower than traditional chemotherapeutics .
- Mechanistic Insights : Another study explored the interaction of similar compounds with cellular components and their ability to induce apoptosis in cancer cells through specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
